2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide
Description
2-(3-Methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is an acetamide derivative featuring a 3-methylphenoxy group at the 2-position of the acetamide backbone and a methylsulfanyl (SCH₃) substituent on the adjacent phenyl ring.
The methylsulfanyl group in the target compound may influence solubility, bioavailability, or binding affinity compared to NAPMA’s piperazinyl moiety.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-6-5-7-13(10-12)19-11-16(18)17-14-8-3-4-9-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLIYHVOIUKUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-methylphenol with 2-(methylsulfanyl)phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
NAPMA: N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide
Key Findings :
- Osteoclast Inhibition : NAPMA suppresses RANKL-induced osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K at transcriptional and protein levels. It reduces bone resorption markers (e.g., CTX-1) and restores bone mineral density in ovariectomized (OVX) mice .

- Structural Advantage : The 4-acetylpiperazinyl group enhances interactions with cellular targets (e.g., TRAF6) compared to simpler substituents .
Comparison with Target Compound :
The target compound replaces NAPMA’s piperazinyl group with a methylsulfanyl substituent. While this modification may reduce affinity for TRAF6 or other signaling proteins, the methylsulfanyl group could improve metabolic stability due to its lower polarity .
Chloro and Thiophosphoryl Derivatives
2-Chloro-N-[2-(Methylsulfanyl)Phenyl]Acetamide ():
- Conformation : Exists as a single preferred conformer due to steric and electronic effects of the chloro substituent.
- Biological Activity: Not explicitly studied, but chloro analogs (e.g., PPOA-N-Ac-2-Cl) show weaker osteoclast inhibition than NAPMA, suggesting that electron-withdrawing groups may reduce efficacy .
2-(Diphenylthiophosphoryl)-N-[2-(Methylsulfanyl)Phenyl]Acetamide ():
- Thiophosphoryl Group : Enhances steric bulk and may interfere with osteoclast-specific enzymes like cathepsin K.
Phenoxyacetamides with Varied Substituents
2-(2-Methoxyphenoxy)-N-[4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl]Acetamide ():
- Structural Features: Combines a methoxyphenoxy group with a sulfamoyl-linked isoxazole.
2-(4-Chloro-3-Methylphenoxy)-N-[4-[(Ethylphenylamino)Sulfonyl]Phenyl]Acetamide ():
Comparison with Target Compound: The target’s 3-methylphenoxy group avoids halogen-associated toxicity risks while maintaining moderate hydrophobicity for tissue penetration.
Data Tables
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Table 2: Osteoclast Inhibition Efficacy (Selected Compounds)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

